molecular formula C7H5BrN2O4 B230965 5-((p-(Dimethylamino)phenyl)azo)benzothiazole CAS No. 18463-90-6

5-((p-(Dimethylamino)phenyl)azo)benzothiazole

Cat. No. B230965
CAS RN: 18463-90-6
M. Wt: 282.4 g/mol
InChI Key: SOORJESFYFAVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((p-(Dimethylamino)phenyl)azo)benzothiazole, commonly known as DAB, is a fluorescent dye that has been extensively used in scientific research for various applications. This dye is known for its high sensitivity, photostability, and low toxicity, making it a popular choice for many researchers.

Mechanism of Action

The mechanism of action of DAB involves the formation of a covalent bond between the dye and the target biomolecule. This covalent bond results in the formation of a stable complex, which emits fluorescence upon excitation with light of a specific wavelength.
Biochemical and Physiological Effects:
DAB has been shown to have low toxicity and does not interfere with the normal biochemical and physiological processes of cells. However, the covalent binding of DAB to biomolecules can affect their function and may alter the biological activity of the target molecule.

Advantages and Limitations for Lab Experiments

The advantages of using DAB in lab experiments include its high sensitivity, photostability, and low toxicity. However, the covalent binding of DAB to biomolecules can also be a limitation, as it may affect the biological activity of the target molecule and may interfere with downstream applications.

Future Directions

There are several future directions for the use of DAB in scientific research. One area of interest is the development of new fluorescent probes based on DAB, which can be used for specific applications. Another area of interest is the use of DAB in the development of new diagnostic tools for various diseases. Additionally, the use of DAB in combination with other fluorescent probes can provide new insights into the complex biological processes that occur within cells.
In conclusion, 5-((p-(Dimethylamino)phenyl)azo)benzothiazole is a versatile and widely used fluorescent dye in scientific research. Its high sensitivity, photostability, and low toxicity make it an ideal choice for various applications. However, the covalent binding of DAB to biomolecules can also be a limitation, and careful consideration should be given to its use in lab experiments.

Synthesis Methods

The synthesis of DAB involves the reaction between p-(dimethylamino)aniline and 2-aminothiophenol in the presence of sodium nitrite and hydrochloric acid. This reaction produces DAB as a yellow-orange powder, which can be further purified using various techniques such as column chromatography.

Scientific Research Applications

DAB has been widely used in scientific research, particularly in the field of biochemistry and molecular biology. It is commonly used as a fluorescent probe to label proteins, nucleic acids, and other biomolecules. DAB is also used in various techniques such as immunohistochemistry, flow cytometry, and fluorescence microscopy.

properties

CAS RN

18463-90-6

Molecular Formula

C7H5BrN2O4

Molecular Weight

282.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-5-yldiazenyl)-N,N-dimethylaniline

InChI

InChI=1S/C15H14N4S/c1-19(2)13-6-3-11(4-7-13)17-18-12-5-8-15-14(9-12)16-10-20-15/h3-10H,1-2H3

InChI Key

SOORJESFYFAVOE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)SC=N3

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)SC=N3

Origin of Product

United States

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